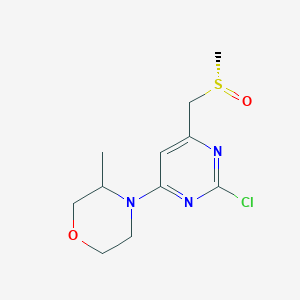
(R)-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is a complex organic compound with a unique structure that includes a pyrimidine ring, a morpholine ring, and a methylsulfinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and methylsulfinyl groups, and the construction of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced morpholine compounds, and substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is explored as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including catalysis and material science.
作用机制
The mechanism of action of ®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine and morpholine derivatives, such as:
- 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine
- 4-(2-chloro-6-(methylthio)pyrimidin-4-yl)morpholine
- 4-(2-chloro-6-(methylsulfonyl)pyrimidin-4-yl)morpholine
Uniqueness
®-4-(2-chloro-6-(((S)-methylsulfinyl)methyl)pyrimidin-4-yl)-3-methylmorpholine is unique due to the presence of the methylsulfinyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C11H16ClN3O2S |
|---|---|
分子量 |
289.78 g/mol |
IUPAC 名称 |
4-[2-chloro-6-[[(S)-methylsulfinyl]methyl]pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-6-17-4-3-15(8)10-5-9(7-18(2)16)13-11(12)14-10/h5,8H,3-4,6-7H2,1-2H3/t8?,18-/m0/s1 |
InChI 键 |
DXOHBFLOMTVYNW-NSYSEPGLSA-N |
手性 SMILES |
CC1COCCN1C2=NC(=NC(=C2)C[S@@](=O)C)Cl |
规范 SMILES |
CC1COCCN1C2=NC(=NC(=C2)CS(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
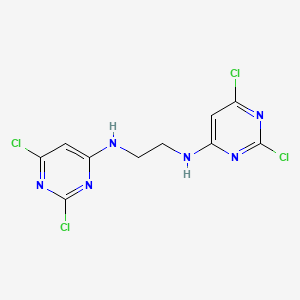
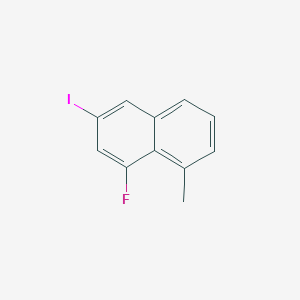
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)
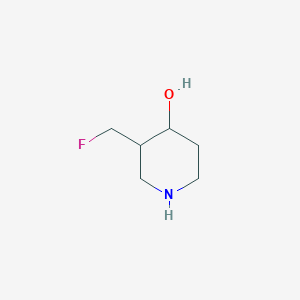
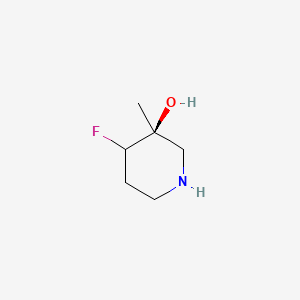
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)

![Thieno[2,3-b]pyridine-5-carboxamide, N-[(4-chlorophenyl)methyl]-2,3,4,7-tetrahydro-7-methyl-2-(4-morpholinylmethyl)-4-oxo-](/img/structure/B14789726.png)

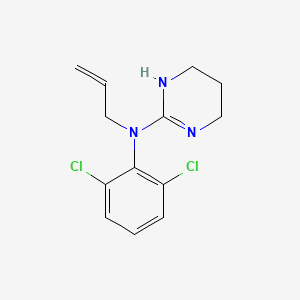
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide](/img/structure/B14789743.png)
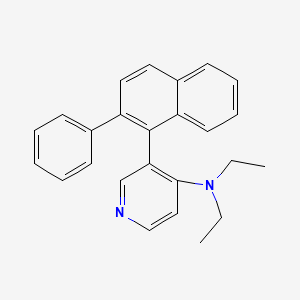
![1H-Pyrazole-4-carboxamide, N-[6-[3-amino-6-[2-(3-methoxy-1-azetidinyl)-4-pyridinyl]-2-pyrazinyl]-3-pyridinyl]-2,3-dihydro-2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-](/img/structure/B14789749.png)
